Chemical structure and properties of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
Chemical structure and properties of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
An In-depth Technical Guide to (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine, a chiral building block of increasing importance in medicinal chemistry. From its core physicochemical properties to its synthesis, stereochemical control, and strategic application in drug design, this document serves as a detailed resource for professionals engaged in the development of novel therapeutics.
Core Molecular Identity and Physicochemical Profile
(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine distinguished by a trifluoromethoxy (-OCF₃) substituent at the meta-position of the phenyl ring. This functional group arrangement imparts a unique combination of lipophilicity, metabolic stability, and electronic properties that are highly desirable in modern drug discovery.
The trifluoromethoxy group is a fascinating bioisostere. While it significantly increases lipophilicity, similar to a tert-butyl group, its conformational and electronic properties are quite distinct. Unlike the electron-donating nature of alkyl groups, the -OCF₃ group is strongly electron-withdrawing, which can profoundly influence the pKa of the proximal amine and the molecule's interactions with biological targets. Furthermore, it is generally more resistant to metabolic degradation (e.g., P450-mediated oxidation) than corresponding methoxy or alkyl groups, often leading to improved pharmacokinetic profiles in drug candidates.
Table 1: Key Chemical and Physical Properties
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine | N/A |
| CAS Number | 370410-83-8 | Internal Verification |
| Racemate CAS | 477312-25-7 | [1] |
| HCl Salt CAS | 1391578-86-1 | [2] |
| Molecular Formula | C₉H₁₀F₃NO | [1] |
| Molecular Weight | 205.18 g/mol | [1] |
| Calculated LogP | 2.95 | [1] |
| Predicted pKa | ~8.5 - 9.0 (Basic) | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
Note: pKa is an estimated value based on structurally similar phenethylamines, adjusted for the electron-withdrawing effect of the -OCF₃ group.
Synthesis and Stereochemical Control: A Practical Workflow
The synthesis of enantiomerically pure (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine is a multi-step process that hinges on two key transformations: the formation of the racemic amine from its corresponding ketone and the subsequent resolution of the enantiomers.
Step 1: Synthesis of Racemic Amine via Reductive Amination
The most direct and widely used method for preparing the racemic amine is the reductive amination of 3'-(trifluoromethoxy)acetophenone. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, which is then immediately reduced to the desired primary amine.
Mechanism Insight: Ammonium formate or a combination of ammonia with a reducing agent like sodium cyanoborohydride (NaBH₃CN) is typically employed. NaBH₃CN is particularly effective because it is selective for the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct[3]. The Leuckart-Wallach reaction, which uses formic acid and an amine source, is an alternative classical method[4].
Experimental Protocol: Racemic Amine Synthesis
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Reaction Setup: To a solution of 3'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (5-10 mL per gram of ketone), add ammonium acetate (5-10 eq).
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pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid.
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Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) portion-wise while maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
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Workup: Quench the reaction by carefully adding 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 4M NaOH to a pH >12 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic 1-(3-(trifluoromethoxy)phenyl)ethanamine. The product can be further purified by silica gel chromatography if necessary.
Step 2: Chiral Resolution via Diastereomeric Salt Crystallization
With the racemic amine in hand, the critical step is the separation of the (R) and (S) enantiomers. The most established and scalable method for this is diastereomeric salt crystallization[5][6]. This technique relies on reacting the racemic amine (a base) with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent system, allowing one to be selectively crystallized.
Choice of Resolving Agent: L-(+)-Tartaric acid is a common and cost-effective choice for resolving chiral amines. The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical screening for optimal results.
Experimental Protocol: Chiral Resolution
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Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 0.6 eq) in the same solvent, heating gently if required.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then potentially store at 4°C for several hours to maximize crystallization.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent.
-
Enantiomeric Purity Check: A small sample of the salt should be treated with a base (e.g., NaOH solution) and extracted with an organic solvent to liberate the free amine. The enantiomeric excess (e.e.) of this amine is then determined using chiral HPLC.
-
Recrystallization (if needed): If the desired enantiomeric purity is not achieved, recrystallize the salt from a fresh portion of the hot solvent to improve the e.e.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt (which contains the desired (R)-enantiomer) in water and basify with NaOH solution to pH >12. Extract the liberated (R)-amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.
Caption: Synthetic and resolution workflow for producing enantiopure (R)-amine.
Analytical and Spectroscopic Profile
Confirming the identity, purity, and stereochemical integrity of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine requires a suite of analytical techniques. NMR and Mass Spectrometry are used for structural confirmation, while chiral HPLC is essential for quantifying enantiomeric purity.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~7.1-7.4 ppm (m, 4H, Ar-H): Complex multiplet for the aromatic protons. ~4.2-4.4 ppm (q, 1H, CH): Quartet for the methine proton adjacent to the methyl group. ~1.6 ppm (br s, 2H, NH₂): Broad singlet for the amine protons (position is solvent-dependent and exchanges with D₂O). ~1.4-1.5 ppm (d, 3H, CH₃): Doublet for the methyl protons. |
| ¹³C NMR | ~149 ppm (q, C-OCF₃): Carbon attached to the trifluoromethoxy group, may show quartet coupling to fluorine. ~120-145 ppm: Multiple signals corresponding to the aromatic carbons. ~121 ppm (q, OCF₃): The trifluoromethyl carbon itself, a strong quartet due to C-F coupling. ~50 ppm (CH): Methine carbon. ~24 ppm (CH₃): Methyl carbon. |
| ¹⁹F NMR | ~ -58 to -60 ppm (s, 3F, -OCF₃): A sharp singlet is expected for the three equivalent fluorine atoms. The exact chemical shift is relative to a standard like CFCl₃[7]. |
| Mass Spec (EI) | m/z 205 (M⁺): Molecular ion peak. m/z 190 ([M-CH₃]⁺): Fragmentation peak corresponding to the loss of a methyl group. |
Strategic Role in Medicinal Chemistry and Drug Development
The value of this specific chiral amine lies in its utility as a sophisticated building block for creating complex drug molecules. Its structural features are deliberately chosen to address key challenges in drug design.
-
Chiral Recognition: The stereocenter is fundamental. Biological systems are chiral, and often only one enantiomer of a drug will bind to the target receptor or enzyme with high affinity. The other enantiomer may be inactive or, in some cases, cause off-target effects.
-
Lipophilicity and Permeability: The calculated LogP of ~2.95 suggests a high degree of lipophilicity. This property is critical for enabling a molecule to cross cellular membranes and potentially the blood-brain barrier, making it a valuable scaffold for CNS-targeting agents[8].
-
Metabolic Stability: The -OCF₃ group is significantly more stable to oxidative metabolism than a simple methoxy (-OCH₃) group. This can translate to a longer half-life and improved bioavailability for the final drug compound.
-
Target Engagement: The primary amine serves as a crucial chemical handle. It can act as a hydrogen bond donor, a basic center for salt formation (improving solubility and handling), or a nucleophile for covalently linking the scaffold to other parts of a drug molecule.
Caption: Relationship between structural properties and drug development advantages.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine is essential. The safety profile is primarily derived from data on the racemic mixture and its salts.
-
Hazard Classification: Typically classified with the GHS07 pictogram (Harmful/Irritant).
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation[1].
-
-
Precautions:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention.
-
References
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American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved February 14, 2026, from [Link]
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Lin, J., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. Retrieved February 14, 2026, from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 14, 2026, from [Link]
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Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved February 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Properties. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells. Retrieved February 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol Properties. Retrieved February 14, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 14, 2026, from [Link]
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ResearchGate. (n.d.). Reductive amination of acetophenone using a CpRh(III) catalyst*. Retrieved February 14, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved February 14, 2026, from [Link]
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